
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, and a cyclopropylethyl group at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity of bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole.
Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions to form pyrrolinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted pyrroles depending on the nucleophile used.
Reduction: Less substituted pyrroles or fully dehalogenated pyrroles.
Oxidation: Pyrrolinones or other oxidized pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the cyclopropylethyl group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of a cyclopropylethyl group.
3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a cyclopropylethyl group.
Uniqueness
3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of both bromine atoms and the cyclopropylethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11Br2NO |
|---|---|
Poids moléculaire |
309.00 g/mol |
Nom IUPAC |
3,4-dibromo-1-(1-cyclopropylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H11Br2NO/c1-5(6-2-3-6)12-4-7(10)8(11)9(12)13/h5-6H,2-4H2,1H3 |
Clé InChI |
MRWMQSHWVLOJHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)N2CC(=C(C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


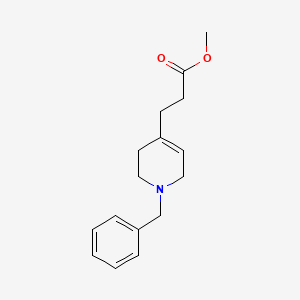

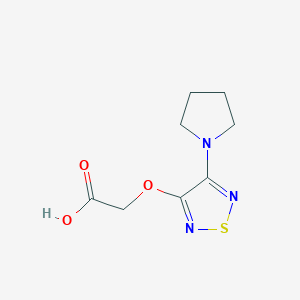
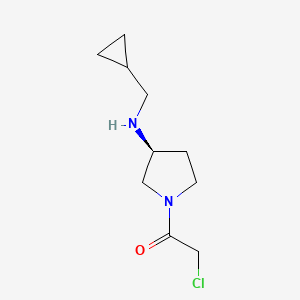
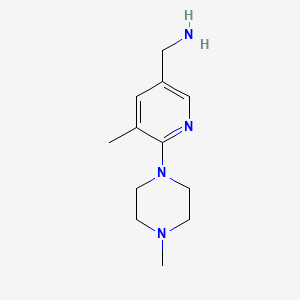
![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)
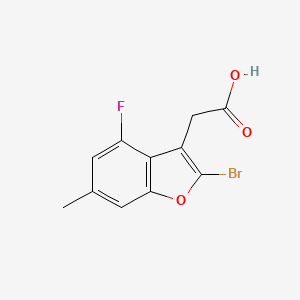



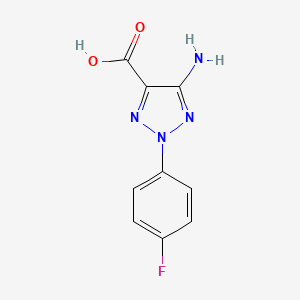
![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)


